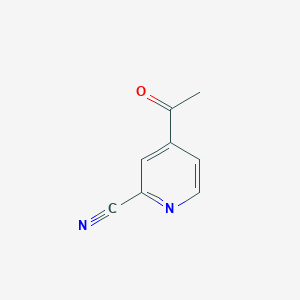
4-Acetil-2-cianopiridina
Descripción general
Descripción
4-Acetyl-2-cyanopyridine is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Acetyl-2-cyanopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-2-cyanopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiproliferativa
Los derivados de 4-acetil-2-cianopiridina se han estudiado por sus posibles efectos antiproliferativos. Estos compuestos han mostrado una actividad prometedora contra líneas celulares de carcinoma hepático (HEPG2), lo que sugiere su uso como nuevos agentes anticancerígenos. El núcleo de piridina, presente en estos derivados, es una característica común en muchos compuestos bioactivos con una amplia gama de aplicaciones biológicas .
Propiedades antihipertensivas
Se ha encontrado que las cianopiridinas sustituidas, incluidas las derivadas de la this compound, exhiben propiedades antihipertensivas. Esto las hace valiosas para el desarrollo de nuevos medicamentos destinados a tratar la presión arterial alta .
Efectos antiinflamatorios y analgésicos
Estos derivados también muestran propiedades antiinflamatorias y analgésicas, lo que podría ser beneficioso en el desarrollo de nuevos tratamientos para el dolor y la inflamación .
Actividad cardiotónica
La actividad cardiotónica de los derivados de cianopiridina indica su posible uso en el tratamiento de afecciones cardíacas al mejorar la eficiencia del músculo cardíaco .
Actividad antimicrobiana
Se ha informado que los derivados de this compound poseen actividades antimicrobianas, lo que podría conducir a la creación de nuevos antibióticos o antisépticos .
Biocatálisis industrial
El compuesto se ha utilizado para aumentar la actividad secundaria de la nitrilasa de Acidovorax facilis 72 W hacia diferentes sustratos, particularmente para la producción eficiente de 2-picolinamida. Esta aplicación demuestra el potencial de la this compound en la biocatálisis industrial, donde se puede utilizar para mejorar la producción de amidas valiosas .
Mecanismo De Acción
Target of Action
4-Acetyl-2-cyanopyridine is a compound that has been found to interact with various targets. One of the primary targets of this compound is the enzyme nitrilase, specifically the nitrilase from Acidovorax facilis 72 W (Nit72W) . Nitrilases are enzymes that convert nitriles to amides, a process that is crucial in various biochemical reactions .
Mode of Action
The interaction of 4-Acetyl-2-cyanopyridine with its targets involves a series of chemical reactions. In the case of nitrilase, the compound is converted to 2-picolinamide . This conversion is achieved through a process known as photocatalysis, which involves the use of a photoredox catalyst to generate benzyl radicals . The process can be influenced by different photocatalyst quenchers, leading to mechanistically divergent processes .
Biochemical Pathways
The action of 4-Acetyl-2-cyanopyridine affects various biochemical pathways. In the presence of a photoredox catalyst, the compound can undergo either an ipso-substitution path proceeding radical coupling or a Minisci-type addition . These processes enable selective access to regioisomeric C4 or C2 benzylated pyridines, respectively .
Pharmacokinetics
It’s known that the compound can be efficiently converted to 2-picolinamide by nitrilase , suggesting that it may be metabolized in organisms that express this enzyme.
Result of Action
The action of 4-Acetyl-2-cyanopyridine at the molecular and cellular level results in the production of various compounds. For instance, the interaction of the compound with nitrilase leads to the production of 2-picolinamide . Some pyridine derivatives, which include 4-Acetyl-2-cyanopyridine, have been found to exhibit antitumor activity against liver carcinoma cell line (HEPG2) .
Action Environment
The action, efficacy, and stability of 4-Acetyl-2-cyanopyridine can be influenced by various environmental factors. For example, the presence of different photocatalyst quenchers can influence the mode of action of the compound . Additionally, the activity of nitrilase towards 2-cyanopyridine can be increased by modifying the active pocket , suggesting that the enzyme’s environment can affect the compound’s action.
Análisis Bioquímico
Biochemical Properties
4-Acetyl-2-cyanopyridine is known to interact with various enzymes and proteins. For instance, it has been found to be a substrate for bacterial nitrilases, which are enzymes capable of converting a diverse range of nitriles to carboxylic acids . The interaction between 4-Acetyl-2-cyanopyridine and these enzymes is crucial for its role in biochemical reactions.
Cellular Effects
It is known that cyanopyridines, a group to which 4-Acetyl-2-cyanopyridine belongs, can act as ligands in transition metal complexes, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of action of 4-Acetyl-2-cyanopyridine is largely dependent on its interactions with biomolecules. For instance, in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, 4-Acetyl-2-cyanopyridine can participate as a formally nucleophilic organic group .
Temporal Effects in Laboratory Settings
It is known that cyanopyridines can act as monodentate ligands in transition metal complexes, suggesting potential long-term effects on cellular function .
Metabolic Pathways
It is known that cyanopyridines can participate in the Suzuki–Miyaura coupling reaction, suggesting a potential role in carbon–carbon bond formation .
Propiedades
IUPAC Name |
4-acetylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-6(11)7-2-3-10-8(4-7)5-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKYNNZZGLAYMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479250 | |
| Record name | 4-ACETYL-2-CYANOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52689-18-6 | |
| Record name | 4-ACETYL-2-CYANOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1601589.png)


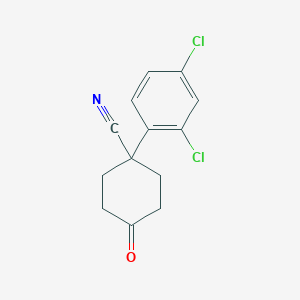



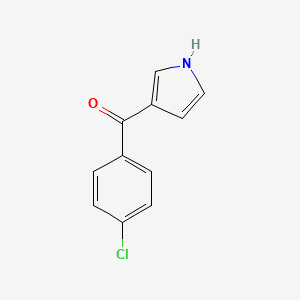
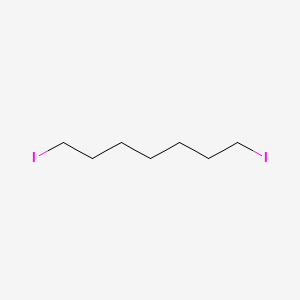
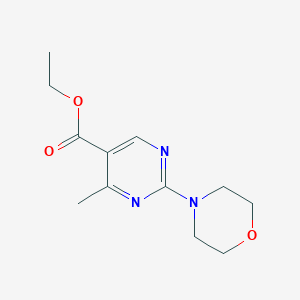

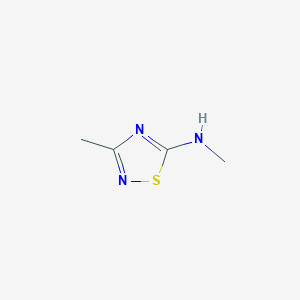
![7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B1601610.png)
